![molecular formula C15H13ClN2O3 B5727240 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide](/img/structure/B5727240.png)
2-chloro-N'-(3-methoxybenzoyl)benzohydrazide
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Overview
Description
2-chloro-N'-(3-methoxybenzoyl)benzohydrazide, also known as CMH, is a chemical compound used in scientific research. It is a hydrazide derivative that has been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
2-chloro-N'-(3-methoxybenzoyl)benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide has been shown to decrease oxidative stress and increase antioxidant activity.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide is that it has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. However, one limitation of 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to study its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide.
Conclusion
In conclusion, 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide is a hydrazide derivative that has shown promising results in inhibiting the growth of cancer cells and has anti-inflammatory and anti-oxidant properties. Its mechanism of action is not fully understood, but it is believed to induce apoptosis and inhibit the activity of certain enzymes involved in cancer cell growth. There are several future directions for research on 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide, including investigating its mechanism of action and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide involves the reaction of 2-chlorobenzohydrazide with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is purified through recrystallization. The yield of the synthesis is typically around 70%.
Scientific Research Applications
2-chloro-N'-(3-methoxybenzoyl)benzohydrazide has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 2-chloro-N'-(3-methoxybenzoyl)benzohydrazide has been studied for its anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
2-chloro-N'-(3-methoxybenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-11-6-4-5-10(9-11)14(19)17-18-15(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJBPSBWXRYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-[(3-methoxyphenyl)carbonyl]benzohydrazide |
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